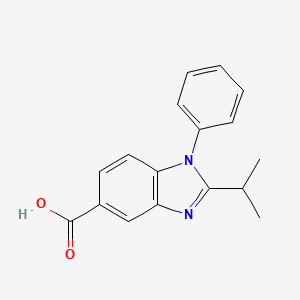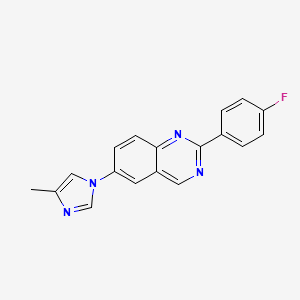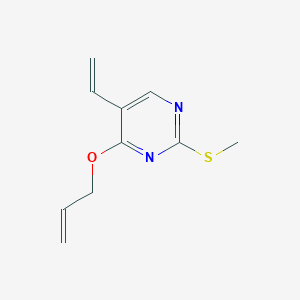
2-(3-Amino-1,2,4-triazin-6-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Amino-1,2,4-triazin-6-yl)propan-2-ol is a chemical compound with the molecular formula C6H10N4O. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. The compound features a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms.
Méthodes De Préparation
The synthesis of 2-(3-Amino-1,2,4-triazin-6-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-1,2,4-triazine with appropriate reagents under controlled conditions. For instance, the reaction of 3-amino-1,2,4-triazine with boronic acids and terminal alkynes in the presence of a palladium catalyst can yield the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-(3-Amino-1,2,4-triazin-6-yl)propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions can be carried out using electrophiles like phenyl isocyanates and benzoyl chlorides . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(3-Amino-1,2,4-triazin-6-yl)propan-2-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antimalarial activities . In medicine, triazine derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer and anti-inflammatory activities . Additionally, it finds applications in the industry as a catalyst in various chemical reactions .
Mécanisme D'action
The mechanism of action of 2-(3-Amino-1,2,4-triazin-6-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
2-(3-Amino-1,2,4-triazin-6-yl)propan-2-ol can be compared with other triazine derivatives, such as 1,3,5-triazine and 2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine . While these compounds share a common triazine ring structure, they differ in their substituents and functional groups, which impart unique properties and applications. For instance, 2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine is known for its high enthalpy and potential use as an enthalpy enhancer . The uniqueness of this compound lies in its specific functional groups, which contribute to its diverse applications in various fields.
Propriétés
Formule moléculaire |
C6H10N4O |
|---|---|
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
2-(3-amino-1,2,4-triazin-6-yl)propan-2-ol |
InChI |
InChI=1S/C6H10N4O/c1-6(2,11)4-3-8-5(7)10-9-4/h3,11H,1-2H3,(H2,7,8,10) |
Clé InChI |
DVCLOAZQMSEFMY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CN=C(N=N1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiazolo[5,4-b]pyridine,5-(1-piperidinyl)-](/img/structure/B13872624.png)
![N-[4-(3-aminopropyl)phenyl]benzenesulfonamide](/img/structure/B13872632.png)


![4-[2-(Benzenesulfonyl)phenyl]-3-bromobutan-2-one](/img/structure/B13872659.png)



![tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate](/img/structure/B13872688.png)

![4-chloro-6-(4-methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13872692.png)


![N4-[3-chloro-5-(2-chlorophenyl)isothiazol-4-yl]thiomorpholine-4-carboxamide](/img/structure/B13872700.png)
